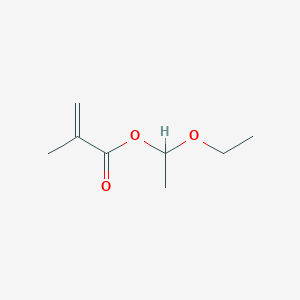

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

概述

描述

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester, also known as 2-ethoxyethyl methacrylate, is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester can be synthesized through various methods. One common method involves the reaction of methacrylic acid with ethyl vinyl ether in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is typically carried out at room temperature for several hours, followed by purification steps such as filtration and distillation to obtain the final product.

Industrial Production Methods: In industrial settings, the production of 1-ethoxyethyl 2-methylprop-2-enoate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and crystallization to further purify the compound.

化学反应分析

Types of Reactions: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.

Hydrolysis: In the presence of water and an acid or base catalyst, 1-ethoxyethyl 2-methylprop-2-enoate can hydrolyze to form methacrylic acid and ethanol.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to facilitate the hydrolysis reaction.

Major Products:

Polymerization: The major products are polymers with varying molecular weights and properties depending on the reaction conditions.

Hydrolysis: The primary products are methacrylic acid and ethanol.

科学研究应用

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.

Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Research into drug delivery systems often employs this compound due to its ability to form hydrogels and other biocompatible materials.

Industry: It is used in the production of specialty polymers and resins for various industrial applications.

作用机制

The mechanism of action of 1-ethoxyethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis reactions. In polymerization, the compound forms long chains of repeating units, which can be tailored to achieve specific properties. In hydrolysis, the compound breaks down into methacrylic acid and ethanol, which can further participate in various chemical reactions.

相似化合物的比较

Ethyl methacrylate: Similar in structure but lacks the ethoxyethyl group, leading to different polymerization properties.

Methyl methacrylate:

Uniqueness: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester is unique due to its ethoxyethyl group, which imparts distinct properties such as increased flexibility and improved adhesion in polymer applications.

生物活性

Overview

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester, commonly known as ethyl methacrylate (EMA), is a significant chemical compound in the field of industrial chemistry and materials science. Its molecular formula is with a molecular weight of approximately 158.2 g/mol. This compound is primarily used in the production of polymers and resins, but its biological activity has garnered attention in various research domains, particularly regarding its toxicity and potential therapeutic effects.

- CAS Number : 51920-52-6

- Appearance : Solid or powder form

- Solubility : Soluble in organic solvents, poorly soluble in water

Toxicological Profile

Research indicates that this compound exhibits low acute oral toxicity. The median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, suggesting a relatively safe profile for acute exposure . However, the compound has shown potential for causing skin sensitization and allergic reactions in humans, particularly in occupational settings involving UV-cured inks .

Metabolism and Pharmacokinetics

Upon administration, EMA is rapidly absorbed and metabolized primarily via carboxylesterase-catalyzed hydrolysis to methacrylic acid and ethanol . Studies have demonstrated that approximately 90% of an administered dose is excreted within 72 hours, mainly through respiration (50%) and urine (40%) . The compound does not exhibit bioaccumulation potential, making it less hazardous in terms of long-term exposure .

Genotoxicity Studies

Genotoxicity assessments have yielded mixed results. While some studies indicate weakly positive outcomes for gene mutations in vitro using mouse lymphoma cells, no significant increases in sister chromatid exchanges were observed without metabolic activation . This suggests that while there may be some risk of genetic damage under specific conditions, the overall genotoxic potential remains low.

Occupational Exposure

A notable case study involved workers in printing plants who developed dermatitis after exposure to UV-cured inks containing EMA. Patch tests revealed positive reactions to the compound at concentrations as low as 0.1% . This highlights the need for careful handling and monitoring of exposure levels in industrial applications.

Animal Studies

In a comprehensive study on Wistar rats, EMA was administered at varying doses to assess its systemic toxicity. The results indicated that while there were transient effects on body weight and coordination at higher doses, these effects resolved within the observation period . Histopathological examinations revealed no significant long-term damage to vital organs.

Research Findings

A summary of key findings related to the biological activity of EMA is presented below:

属性

IUPAC Name |

1-ethoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-10-7(4)11-8(9)6(2)3/h7H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBADOTWUFBZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603387 | |

| Record name | 1-Ethoxyethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51920-52-6 | |

| Record name | 1-Ethoxyethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。